Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate
Description
Significance of Azetidine Ring Systems in Chemical Research
Azetidine ring systems have emerged as critically important structural motifs in modern chemical research, primarily due to their unique combination of significant ring strain and practical stability. The four-membered nitrogen-containing heterocycle possesses a ring strain of approximately 25.4 kilocalories per mole, positioning it strategically between the highly unstable aziridines with 27.7 kilocalories per mole and the essentially strain-free pyrrolidines with only 5.4 kilocalories per mole. This intermediate level of ring strain provides chemists with a highly attractive entry point for bond functionalization through nitrogen-carbon bond cleavage reactions, while maintaining sufficient stability for practical synthetic manipulation and storage. The significance of azetidine rings extends far beyond their intrinsic chemical properties, as they have become privileged scaffolds in medicinal chemistry applications.
The pharmaceutical industry has recognized azetidines as valuable building blocks due to their rigid three-dimensional structure and their ability to provide productive protein-ligand interactions. These four-membered rings offer lower molecular weight alternatives to larger heterocycles, which can translate to improved ligand efficiency in drug design efforts. Notable pharmaceutical compounds containing azetidine moieties include azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant. The structural rigidity imposed by the azetidine ring constraint can enhance binding selectivity and potency while potentially reducing metabolic liability compared to more flexible alternatives.
Recent advances in azetidine chemistry have demonstrated their versatility in synthetic applications beyond medicinal chemistry. The strain-driven reactivity of azetidines enables chemoselective transformations that can be triggered under specific reaction conditions, making them valuable intermediates in complex synthetic sequences. Additionally, azetidines have found applications in polymer chemistry and as chiral templates for asymmetric synthesis, further expanding their utility in chemical research. The combination of synthetic accessibility, unique reactivity patterns, and broad application potential has established azetidine ring systems as indispensable tools in the modern chemist's arsenal.
Fluorinated Heterocycles in Contemporary Organic Chemistry
Fluorinated heterocycles represent one of the most rapidly expanding areas of contemporary organic chemistry, driven by their exceptional properties and diverse applications across multiple scientific disciplines. The incorporation of fluorine atoms into heterocyclic frameworks can dramatically alter the physical, chemical, and biological properties of organic molecules, leading to enhanced stability, modified electronic characteristics, and improved pharmacological profiles. These modifications are particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability, altered lipophilicity, and improved bioavailability compared to their non-fluorinated counterparts.
The unique properties of fluorinated heterocycles stem from the distinctive characteristics of the carbon-fluorine bond, which is both highly polarized and remarkably stable. This combination results in molecules with altered electron density distributions, modified conformational preferences, and unique intermolecular interaction patterns. In medicinal chemistry contexts, fluorinated heterocycles frequently demonstrate improved pharmacokinetic properties, including enhanced membrane permeability and resistance to metabolic degradation. The electron-withdrawing nature of fluorine substituents can also modulate the acidity and basicity of neighboring functional groups, providing medicinal chemists with additional tools for optimizing drug properties.
Contemporary synthetic methodology has evolved to meet the growing demand for fluorinated heterocycles, with researchers developing increasingly sophisticated approaches for their preparation. These methods range from direct fluorination reactions to building block approaches utilizing commercially available fluorinated starting materials. The development of stereoselective fluorination methods has been particularly important, as it enables the preparation of fluorinated heterocycles with precise three-dimensional arrangements. Cycloaddition reactions have emerged as particularly powerful tools for constructing complex fluorinated heterocyclic systems, offering high levels of stereochemical control and functional group tolerance.
The applications of fluorinated heterocycles extend well beyond medicinal chemistry to include materials science, agrochemicals, and advanced materials development. In materials chemistry, fluorinated thiophenes have found widespread application in electronic devices and polymer systems. The unique electronic properties imparted by fluorine substitution can enhance conductivity, stability, and processing characteristics in these applications. This broad utility has driven continued innovation in synthetic methods and has established fluorinated heterocycles as essential components of modern chemical research and development.
Difluoromethyl Group as a Functional Bioisostere
The difluoromethyl group has gained recognition as a particularly valuable functional bioisostere in modern medicinal chemistry, offering unique hydrogen bonding capabilities that distinguish it from other common fluorinated substituents. Research has demonstrated that the difluoromethyl group functions as a lipophilic hydrogen bond donor with acidity parameters ranging from 0.085 to 0.126, positioning it on a scale similar to thiophenol, aniline, and amine groups, though not as acidic as hydroxyl groups. This hydrogen bonding capability enables the difluoromethyl group to participate in specific protein-ligand interactions while maintaining the metabolic stability advantages associated with fluorinated functionality.
The lipophilicity effects of difluoromethyl substitution are more nuanced than initially anticipated, with experimental measurements revealing a range of delta log P values from -0.1 to +0.4 when compared to methyl groups. This variability depends on the electronic environment surrounding the difluoromethyl group, with electron-withdrawing substituents generally leading to lower lipophilicity increases. The ability to fine-tune lipophilicity through strategic placement of difluoromethyl groups provides medicinal chemists with precise control over pharmacokinetic properties, enabling optimization of absorption, distribution, metabolism, and excretion characteristics.
The conformational effects of difluoromethyl substitution in heterocyclic systems have been extensively studied and reveal fascinating structure-activity relationships. In azetidine derivatives, computational studies have shown that the presence of difluoromethyl groups can significantly influence ring pucker preferences and overall molecular geometry. These conformational effects become particularly pronounced when the heterocycle bears a positive charge, as the carbon-fluorine dipoles can interact favorably with charged nitrogen centers. Such charge-dipole interactions can stabilize specific conformations and potentially enhance binding affinity in biological systems.
The synthetic accessibility of difluoromethyl groups has improved significantly with the development of new reagents and methodologies. Building block approaches utilizing commercially available difluoromethylated starting materials have become increasingly popular, offering cost-effective routes to complex difluoromethylated targets. Additionally, direct difluoromethylation reactions have been developed, enabling late-stage introduction of difluoromethyl groups into complex molecular frameworks. These synthetic advances have made difluoromethyl-containing compounds more accessible to medicinal chemists, leading to increased exploration of their biological properties and therapeutic potential.
Historical Evolution of Azetidine Chemistry
The historical development of azetidine chemistry spans over a century, beginning with the first synthesis of the parent heterocycle in 1888 and evolving into a sophisticated field of study with applications across multiple chemical disciplines. Initially, azetidines were regarded as esoteric analogues of the more extensively studied aziridines, receiving limited attention from the broader chemical community. However, the recognition of fundamental differences in ring strain, geometry, and reactivity patterns gradually led to increased interest in these unique four-membered nitrogen heterocycles.
The discovery of naturally occurring azetidine-containing compounds marked a significant turning point in the field's development. Azetidine-2-carboxylic acid, a toxic mimic of proline found in various plant species, demonstrated the biological relevance of azetidine structures and sparked interest in their potential therapeutic applications. This natural product, along with other azetidine-containing compounds such as mugineic acids and penaresidins, provided compelling evidence that azetidine rings could play important roles in biological systems and might serve as valuable scaffolds for drug development.
The evolution of synthetic methodology for azetidine preparation has been particularly dramatic in recent decades. Early synthetic approaches were often limited in scope and efficiency, requiring harsh reaction conditions and providing modest yields. However, the development of new synthetic strategies, including ring contraction reactions, cycloaddition processes, carbon-hydrogen activation methodologies, and strain-release approaches, has dramatically expanded the synthetic accessibility of azetidine derivatives. The introduction of enantioselective methods has been particularly important, enabling the preparation of optically pure azetidines for biological evaluation.
Modern azetidine chemistry has benefited from advances in understanding structure-reactivity relationships and the development of sophisticated analytical techniques. The recognition that azetidine ring strain could be exploited for selective bond-forming and bond-breaking reactions has led to the development of strain-release strategies for complex molecule synthesis. Additionally, the growing appreciation for azetidines as privileged scaffolds in medicinal chemistry has driven continued innovation in synthetic methodology and biological evaluation. The field continues to evolve rapidly, with new synthetic methods, reaction mechanisms, and applications being reported regularly in the chemical literature.
Structural Uniqueness of the 3-Hydroxy-3-difluoromethyl Pattern
The 3-hydroxy-3-difluoromethyl substitution pattern in azetidine systems represents a particularly sophisticated molecular architecture that combines multiple challenging synthetic elements within a highly constrained ring framework. This substitution pattern creates a quaternary carbon center bearing both electron-withdrawing difluoromethyl and electron-donating hydroxyl substituents, resulting in a unique electronic environment that can significantly influence both chemical reactivity and biological activity. The simultaneous presence of these functionally diverse substituents at the same carbon atom generates complex electronic effects that can be exploited for specific chemical transformations and biological interactions.
The stereochemical complexity introduced by the 3-hydroxy-3-difluoromethyl pattern creates opportunities for detailed structure-activity relationship studies in medicinal chemistry applications. The hydroxyl group provides a hydrogen bond donor capability that can complement the hydrogen bond donor properties of the difluoromethyl group, potentially enabling multidentate interactions with biological targets. The spatial arrangement of these functional groups within the constrained azetidine ring system creates a well-defined three-dimensional pharmacophore that may exhibit high selectivity for specific protein binding sites.
Synthetic access to the 3-hydroxy-3-difluoromethyl azetidine pattern represents a significant synthetic challenge that requires careful orchestration of multiple chemical transformations. The construction of quaternary carbon centers is inherently difficult, and the combination of polar and fluorinated functionality adds additional complexity to synthetic planning. Recent advances in azetidine synthesis methodology, including strain-release approaches and electrophilic azetidinylation strategies, have provided new routes to such complex substitution patterns. The development of protecting group strategies, such as the tert-butoxycarbonyl protection employed in the title compound, has been essential for enabling complex synthetic sequences involving these sensitive functional groups.
The physicochemical properties of the 3-hydroxy-3-difluoromethyl pattern are expected to differ significantly from simpler azetidine derivatives due to the complex interplay of electronic and steric effects. The combination of hydrogen bonding capability from both hydroxyl and difluoromethyl groups may result in unique solvation behaviors and membrane permeability characteristics. The electron-withdrawing nature of the difluoromethyl group may also influence the acidity of the hydroxyl substituent, potentially creating pH-dependent conformational or reactivity changes. These complex property profiles make such substituted azetidines particularly attractive targets for medicinal chemistry optimization efforts, where fine-tuning of multiple molecular properties is often required to achieve optimal drug-like characteristics.
Properties
IUPAC Name |
tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(13)12-4-9(14,5-12)6(10)11/h6,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIXUHLIZYFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540342-18-4 | |
| Record name | tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The difluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of methyl-substituted azetidines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and hydroxy groups on biological activity. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues, highlighting substituent differences and their implications:
Biological Activity
Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1540342-18-4) is a compound of increasing interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C9H15F2NO3
- Molecular Weight : 223.22 g/mol
- CAS Number : 1540342-18-4
This compound has been studied for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC has implications for treating metabolic disorders such as obesity and dyslipidemia .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that azetidine derivatives can induce apoptosis in cancer cell lines, suggesting a potential for therapeutic applications in oncology .
Metabolic Effects
In animal models, this compound has demonstrated the ability to reduce insulin levels and hepatic cholesterol synthesis when administered under high-fat diet conditions. These findings suggest its utility in managing metabolic syndrome .
Case Studies
-
Study on ACC Inhibition :
- Objective : Evaluate the efficacy of this compound as an ACC inhibitor.
- Methodology : Rats were administered varying doses (3, 10, or 30 mg/kg) of the compound.
- Results : Significant reductions in insulin content and triglyceride levels were observed in treated groups compared to controls, indicating effective metabolic modulation.
-
Anticancer Efficacy :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Methodology : The compound was tested against several cancer cell lines using MTT assays.
- Results : The compound exhibited dose-dependent cytotoxicity, particularly in breast and prostate cancer cells, with IC50 values indicating potent activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials :
- Tert-butyl carbamate
- Difluoromethyl ketones
- Hydroxyazetidine derivatives
- Reaction Conditions :
- The reaction is generally performed under inert atmosphere conditions using solvents like acetonitrile at controlled temperatures (around 65 °C).
- Catalysts such as DBU are often used to facilitate the reaction.
Summary of Synthesis Steps
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Tert-butyl carbamate + difluoromethyl ketone | Acetonitrile, DBU, 65 °C | 64% |
| 2 | Hydroxyazetidine derivative | Same as above | Moderate |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate, and what challenges arise during its synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with azetidine ring formation followed by functionalization. Key steps include:
- Fluorination : Introducing difluoromethyl groups via electrophilic fluorination or nucleophilic substitution under anhydrous conditions .
- Hydroxylation : Controlled oxidation or hydroxyl group protection using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
- Challenges : Low yields due to steric hindrance from the azetidine ring and competing side reactions (e.g., ring-opening). Optimizing reaction conditions (e.g., low temperatures, Pd catalysts) improves selectivity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., hydroxy and difluoromethyl group positions) and confirms azetidine ring integrity .
- HPLC : Monitors reaction progress and purity (>95% threshold for research-grade material) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₇F₂NO₃, MW 237.24 g/mol) and detects impurities .
Advanced Research Questions
Q. How does stereochemistry at the azetidine nitrogen and hydroxyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Stereochemical Effects : The nitrogen’s lone pair orientation and hydroxy group configuration impact hydrogen bonding with biological targets (e.g., enzymes). Computational modeling (DFT or MD simulations) predicts preferred conformations and docking affinities .
- Case Study : Derivatives with axial hydroxy groups show 2–3× higher binding affinity to serine hydrolases compared to equatorial isomers .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Co-solvent systems (e.g., DMSO:water gradients) or PEGylation of the hydroxy group enhance aqueous solubility without altering reactivity .
- Stability : Boc-group removal under acidic conditions (TFA/DCM) generates free azetidine intermediates, which are stabilized via lyophilization or salt formation (e.g., hydrochloride salts) .
Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate assays (e.g., SPR for binding kinetics vs. cell-based IC₅₀ measurements) to distinguish target-specific effects from off-target interactions .
- Structural Analog Comparison : Compare this compound with analogs (e.g., piperidine or pyrrolidine derivatives) to isolate azetidine-specific bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
